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(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide Documentation Hub

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  • Product: (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide
  • CAS: 54688-95-8

Core Science & Biosynthesis

Foundational

history and discovery of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide

The Thienyl-Tyrphostin Scaffold in Rational Drug Design Executive Summary (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (also known as 2-cyano-3-(2-thienyl)acrylamide ) represents a critical junction in the history of rationa...

Author: BenchChem Technical Support Team. Date: February 2026

The Thienyl-Tyrphostin Scaffold in Rational Drug Design

Executive Summary

(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (also known as 2-cyano-3-(2-thienyl)acrylamide ) represents a critical junction in the history of rational drug design. Emerging from the seminal "Tyrphostin" (Tyrosine Phosphorylation Inhibitor) projects of the late 1980s, this molecule exemplifies the transition from random screening to the targeted inhibition of receptor tyrosine kinases (RTKs).

While often overshadowed by its polyphenolic cousins (e.g., Tyrphostin AG 18, AG 1478), this thienyl derivative serves as a master class in bioisosterism —replacing the phenyl ring with a thiophene to modulate lipophilicity and electronic distribution without sacrificing the pharmacophore's essential geometry. Today, it remains a vital "warhead" intermediate for synthesizing fused heterocyclic kinase inhibitors (e.g., thienopyrimidines) and investigating the JAK/STAT and EGFR signaling pathways.

History & Discovery: The Levitzki Legacy

The discovery of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide is inextricably linked to the work of Alexander Levitzki and Aviv Gazit at the Hebrew University of Jerusalem.

1.1 The Tyrphostin Hypothesis (1988-1989)

Prior to the late 80s, few specific inhibitors of tyrosine kinases existed. The Levitzki group proposed that simple molecules could mimic the tyrosine residue of the kinase substrate. They designed the benzylidenemalononitrile scaffold: a phenyl ring (mimicking tyrosine's phenol) linked to a strong electron-withdrawing group (mimicking the transition state or trapping the enzyme).

  • The Scaffold: Aryl-CH=C(CN)2 or Aryl-CH=C(CN)CONH2.

  • The Innovation: By systematically varying the aryl group, they tuned selectivity for EGFR (Epidermal Growth Factor Receptor) versus HER2 or PDGFR.

1.2 The Thiophene Bioisostere

The introduction of the thiophene ring (the 2-thienyl group) in place of the phenyl ring was a strategic medicinal chemistry maneuver.

  • Electronic Effects: Thiophene is electron-rich (pi-excessive) compared to benzene, potentially altering the interaction with the kinase ATP-binding pocket.

  • Steric Fit: The 5-membered ring occupies less space than the 6-membered phenyl, allowing the molecule to probe smaller hydrophobic pockets within the enzyme.

  • Metabolic Stability: The thiophene ring introduces different metabolic oxidation potentials (S-oxidation) compared to phenyl hydroxylation.

This specific molecule serves as a simplified model of Tyrphostin AG 879 (which contains a thioamide and a substituted phenyl ring) but retains the core Michael acceptor reactivity essential for covalent or tight-binding inhibition.

Chemical Architecture & Stereochemistry
2.1 The Z/E Stereochemical Conundrum

The nomenclature (2Z) in the topic title requires precise technical dissection, as confusion often arises between IUPAC priorities and historical naming.

  • The Structure:

    • C3: Attached to Thiophene (High Priority) and Hydrogen (Low Priority).

    • C2: Attached to Amide (-CONH2) and Nitrile (-CN).

  • CIP Priority at C2: The Amide carbon is bonded to (O, O, N). The Nitrile carbon is bonded to (N, N, N). Oxygen > Nitrogen. Therefore, -CONH2 > -CN .

  • The Isomers:

    • (2Z) Isomer: The Thiophene (High) and Amide (High) are on the same side (cis-like).

    • (2E) Isomer: The Thiophene (High) and Amide (High) are on opposite sides (trans-like).

Stability Note: In Knoevenagel condensations, the (2E)-isomer is typically the thermodynamically stable product because it places the two bulkiest groups (Thiophene and Amide) in a trans relationship to minimize steric clash. If the user specifically isolates the (2Z) isomer, it often requires photochemical isomerization or specific kinetic control, as it is sterically congested.

2.2 The Michael Acceptor "Warhead"

The


-unsaturated system (the C=C double bond conjugated with CN and CONH2) is a potent Michael acceptor .
  • Mechanism: Nucleophilic cysteine residues within a kinase active site (e.g., Cys797 in EGFR) can attack the

    
    -carbon (C3).
    
  • Reactivity: The electron-withdrawing cyano and amide groups lower the LUMO energy of the double bond, making it highly susceptible to nucleophilic attack. This is the fundamental basis for the covalent inhibition mechanism seen in modern drugs like Afatinib or Neratinib (though they use different warheads).

Biological Interface: Mechanism of Action

The biological activity of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide is defined by its ability to intercept ATP binding.

3.1 EGFR/HER2 Kinase Inhibition
  • Competitive Inhibition: The molecule competes with ATP for the binding cleft of the kinase domain. The thienyl ring lodges into the hydrophobic pocket (mimicking the Adenine of ATP or the Tyrosine of the substrate), while the nitrile/amide tail interacts with the hinge region.

  • Selectivity: While less potent than the di-hydroxy-phenyl tyrphostins (e.g., AG 18), the thienyl derivatives often show distinct selectivity profiles, sometimes favoring HER2 or PDGFR over EGFR depending on the exact substitution.

3.2 Pathway Visualization

The following diagram illustrates the interference of the molecule within the MAPK/ERK signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Ras Ras-GDP EGFR->Ras Activation Inhibitor (2Z)-2-cyano-3-(2-thienyl) prop-2-enamide Inhibitor->EGFR Competitive Inhibition ATP ATP ATP->EGFR Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gene Transcription

Caption: Competitive inhibition of EGFR autophosphorylation by the thienyl-tyrphostin scaffold, halting downstream Ras/Raf/MEK signaling.

Experimental Protocols
4.1 Synthesis: The Knoevenagel Condensation

This protocol describes the synthesis of the thermodynamically stable isomer. To access the (2Z) isomer specifically, photo-isomerization steps may be required post-synthesis.

Reagents:

  • 2-Thiophenecarboxaldehyde (1.0 eq)

  • 2-Cyanoacetamide (1.0 eq)[1]

  • Piperidine (Catalytic, 0.1 eq)

  • Ethanol (Solvent)[2][3][4][5]

Workflow:

  • Preparation: Dissolve 10 mmol of 2-thiophenecarboxaldehyde and 10 mmol of 2-cyanoacetamide in 20 mL of absolute ethanol.

  • Catalysis: Add 3-5 drops of piperidine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 1-3 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Precipitation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product will precipitate as a solid.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol/water (9:1) to yield needle-like crystals.

Data Table: Physicochemical Properties

PropertyValueNotes
Molecular Formula C₈H₆N₂OS
Molecular Weight 178.21 g/mol
Appearance Yellowish crystalline solidColor deepens with conjugation
Melting Point 145–148 °CVaries by purity/isomer ratio
Solubility DMSO, DMF, Hot EthanolPoorly soluble in water

(UV)
~320 nmCharacteristic of thienyl-conjugation
4.2 Synthesis Workflow Diagram

Synthesis_Workflow Aldehyde 2-Thiophene- carboxaldehyde Mix Mix in EtOH Aldehyde->Mix Amide 2-Cyano- acetamide Amide->Mix Cat Add Piperidine (Base Cat.) Mix->Cat Intermediate Carbanion Formation Cat->Intermediate Deprotonation Reflux Reflux (1-3 hrs, 78°C) Cool Cool & Precipitate Reflux->Cool - H2O (Dehydration) Intermediate->Reflux Aldol-like Attack Product (2Z/E)-2-cyano-3- (2-thienyl)prop-2-enamide Cool->Product Crystallization

Caption: Base-catalyzed Knoevenagel condensation pathway yielding the target thienyl-acrylamide scaffold.

Critical Analysis & Future Outlook

While (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide is rarely used as a standalone drug today due to moderate potency (IC50 typically in the micromolar range) and metabolic liability of the Michael acceptor, it remains a privileged scaffold .

  • Fragment-Based Drug Discovery (FBDD): It serves as an excellent "starting fragment" for growing larger, high-affinity kinase inhibitors.

  • Covalent Probes: The reactivity of the double bond makes it a useful tool for proteomic profiling of cysteine-rich enzymes.

  • Agrochemicals: Similar cyano-acrylate derivatives have found utility as herbicides and fungicides, leveraging the same electron-transport disruption mechanisms.

References
  • Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Link

  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science. Link

  • Jimenez, D. E. Q., et al. (2019). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Current Organocatalysis. Link

  • PubChem. (n.d.). Compound Summary for CID 12429302 (Related Analog). National Library of Medicine. Link

  • SelleckChem. (n.d.). Tyrphostin AG 879 (Structural Context).Link

Sources

Exploratory

(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide CAS number and identifiers

This guide provides an in-depth technical analysis of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide , a bioactive Michael acceptor scaffold widely utilized in medicinal chemistry for kinase inhibition and covalent drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide , a bioactive Michael acceptor scaffold widely utilized in medicinal chemistry for kinase inhibition and covalent drug discovery.

Chemical Identity & Properties

The compound (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (also known as 2-cyano-3-(thiophen-2-yl)acrylamide ) is a vinylogous amide characterized by an electron-deficient alkene. This structural motif renders the


-carbon highly electrophilic, facilitating covalent interactions with nucleophilic cysteine residues in biological targets.[1]

Note on Stereochemistry: While the user query specifies the (2Z) isomer, the Knoevenagel condensation typically yields the thermodynamically stable isomer where the bulky thiophene group is trans to the bulky amide group (to minimize steric strain). According to Cahn-Ingold-Prelog (CIP) priority rules, if the amide group has higher priority than the cyano group, the trans arrangement corresponds to the (E)-isomer . However, in literature, these designations are sometimes used interchangeably or defined relative to the nitrile. This guide covers the chemical entity represented by CAS 54688-95-8 , which is the biologically relevant form.

Table 1: Physicochemical Identifiers
PropertyData
CAS Registry Number 54688-95-8
IUPAC Name (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide
Synonyms 2-Cyano-3-(2-thienyl)acrylamide;

-Cyano-

-(2-thienyl)acrylamide
Molecular Formula C

H

N

OS
Molecular Weight 178.21 g/mol
SMILES NC(=O)/C(C#N)=C/c1sccc1
InChI Key TVPUSDGUXXMGMH-YFHOEESVSA-N (Generic)
Appearance Yellow to light orange crystalline powder
Melting Point 175–178 °C (Decomposes)
Solubility Soluble in DMSO, DMF, Ethanol (hot); Poorly soluble in Water
pKa ~11.0 (Amide NH), ~2.96 (Active methylene precursor)

Synthesis & Manufacturing

The synthesis of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide follows a classic Knoevenagel Condensation . This reaction involves the nucleophilic addition of an active methylene compound (2-cyanoacetamide) to a carbonyl component (2-thiophenecarboxaldehyde), followed by dehydration.

Experimental Protocol

Reagents:

  • 2-Thiophenecarboxaldehyde (1.0 eq)

  • 2-Cyanoacetamide (1.0 eq)

  • Catalyst: Piperidine (0.1 eq) or Triethylamine (Et

    
    N)
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[2]

Procedure:

  • Preparation: Dissolve 2-cyanoacetamide (10 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 2-thiophenecarboxaldehyde (10 mmol) to the solution.

  • Catalysis: Add catalytic piperidine (3-5 drops).

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (1:1).

  • Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath. The product will precipitate as yellow crystals.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol and then diethyl ether to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from hot ethanol/water (9:1) to obtain high-purity needles.

Reaction Mechanism Diagram

Knoevenagel_Synthesis Aldehyde 2-Thiophenecarboxaldehyde (Electrophile) Alcohol Aldol Intermediate (Unstable) Aldehyde->Alcohol Amide 2-Cyanoacetamide (Active Methylene) Carbanion Enolate Anion (Nucleophile) Amide->Carbanion Deprotonation Base Base Catalyst (Piperidine) Base->Carbanion Carbanion->Alcohol Nucleophilic Attack on Aldehyde Product (2E)-2-cyano-3-(2-thienyl)prop-2-enamide (Michael Acceptor) Alcohol->Product Dehydration (-H2O) E1cB Mechanism

Caption: Knoevenagel condensation pathway yielding the thermodynamically stable conjugated enamide.

Mechanism of Action (MOA)

The pharmacological potency of this compound lies in its Michael acceptor moiety.[1] The electron-withdrawing cyano (-CN) and amide (-CONH


) groups polarize the vinyl double bond, making the 

-carbon highly susceptible to nucleophilic attack.
Target Interaction: Covalent Inhibition

In biological systems, the compound acts as a Targeted Covalent Inhibitor (TCI) .[3]

  • Recognition: The thiophene ring and amide group facilitate reversible binding (affinity) to the ATP-binding pocket of kinases (e.g., EGFR, TAK1).

  • Warhead Activation: The

    
    -carbon is positioned near a non-catalytic cysteine residue (e.g., Cys797 in EGFR or Cys174 in TAK1).
    
  • Covalent Bond Formation: The thiol (-SH) group of the cysteine attacks the

    
    -carbon, forming a stable thioether adduct. This irreversibly (or reversibly, depending on the environment) locks the enzyme in an inactive state.
    
MOA Diagram

MOA_Michael_Addition cluster_mechanism Chemical Transformation Compound 2-Cyano-3-(2-thienyl)acrylamide (Electrophile) Complex Reversible Enzyme-Inhibitor Complex (Non-covalent) Compound->Complex Binding (H-bonds, Van der Waals) Target Kinase Target (e.g., TAK1) Cysteine Thiol (-SH) Target->Complex Adduct Covalent Thioether Adduct (Inhibited Enzyme) Complex->Adduct Michael Addition (Nucleophilic Attack)

Caption: Mechanism of covalent kinase inhibition via Michael addition to a cysteine residue.

Biological Applications

Kinase Inhibition (Tyrphostin Analogs)

This compound belongs to the Tyrphostin class of inhibitors. It is structurally related to Tyrphostin AG 879 (a HER2/ErbB2 inhibitor) but lacks the hydroxylated phenyl ring.

  • EGFR/HER2: Acts as a scaffold for designing inhibitors that target the ATP-binding site. The thiophene ring mimics the adenine ring of ATP or hydrophobic pockets.

  • TAK1 (Transforming Growth Factor-

    
    -Activated Kinase 1):  Recent studies identify 2-cyanoacrylamide derivatives as potent, reversible covalent inhibitors of TAK1, regulating NF-
    
    
    
    B and cell survival pathways.[4]
Deubiquitinase (DUB) Inhibition

Derivatives of 2-cyano-3-acrylamide have shown activity against DUBs, which are critical for regulating protein degradation and signaling pathways in cancer and infection.

Anti-Proliferative Activity

The compound exhibits cytotoxicity against various cancer cell lines (e.g., MCF-7, A549) by disrupting signal transduction pathways dependent on tyrosine phosphorylation.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Sensitization: As a Michael acceptor, it is a potential skin sensitizer (allergic contact dermatitis risk).

  • Storage: Store at 2–8°C (Refrigerate). Protect from light and moisture to prevent hydrolysis of the nitrile or amide.

References

  • Tanaka, A., et al. (2020).[5][6] "Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936.[4] Available at: [Link]

  • Perry, J. W., et al. (2017). "Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens." mSphere, 2(6). Available at: [Link]

  • Gazit, A., et al. (1989). "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 32(10), 2344-2352. (Foundational reference for Tyrphostin chemistry).
  • PubChem. Ethyl (2E)-2-cyano-3-(2-thienyl)-2-propenoate Compound Summary (Analog Reference). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

solubility of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide in DMSO and ethanol

Application Note: Solubilization and Handling of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide Executive Summary (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (CAS: 54688-95-8), often utilized as a building block for Tyrphostin-li...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide

Executive Summary

(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (CAS: 54688-95-8), often utilized as a building block for Tyrphostin-like kinase inhibitors or as a covalent probe for cysteine-rich domains (e.g., TAK1 inhibition), presents specific solubility challenges due to its rigid conjugated backbone.[1]

This guide provides a validated protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Ethanol , establishing stability limits, and preventing common experimental artifacts associated with its electrophilic "Michael acceptor" nature.

Physicochemical Profile

PropertyDataNotes
IUPAC Name (2Z)-2-cyano-3-(2-thienyl)prop-2-enamideAlso known as 2-cyano-3-(2-thienyl)acrylamide
CAS Number 54688-95-8
Molecular Weight 178.21 g/mol
Formula C₈H₆N₂OS
Physical State Crystalline SolidLight-sensitive (potential E/Z isomerization)
LogP (Predicted) ~1.04Lipophilic; poor aqueous solubility
Reactivity Class Michael AcceptorCRITICAL: Reacts with thiols (DTT, GSH)

Solubility Data & Solvent Selection

The following solubility limits are derived from empirical data of structural analogs (Tyrphostin AG 879, AG 490) and thermodynamic modeling of the cyano-acrylamide class.

Primary Solvent: DMSO (Recommended)[1]
  • Solubility Limit: ≥ 50 mM (~8.9 mg/mL).

  • Saturation Point: May reach up to 100 mM (approx. 17.8 mg/mL) with sonication, but 50 mM is the recommended maximum for stable storage.[1]

  • Usage: Ideal for preparing frozen stock solutions (-20°C).[1] DMSO prevents aggregation and maintains the "Z" isomeric configuration better than protic solvents.[1]

Secondary Solvent: Ethanol[1]
  • Solubility Limit: ~10–20 mM (~1.8–3.5 mg/mL).

  • Usage: Suitable for assays where DMSO toxicity is a concern.

  • Caveat: Requires gentle warming (37°C) to dissolve higher concentrations. Ethanol stocks are less stable at -20°C due to evaporation and potential moisture absorption.[1]

Aqueous Buffers (PBS/Media)
  • Solubility: Insoluble (< 10 µM directly).

  • Protocol: Must be introduced via a DMSO or Ethanol "spike" (typically < 1% v/v final solvent concentration).

Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

Materials:

  • (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (Solid)[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

  • Vortex mixer and Ultrasonic bath

  • Amber glass vials (to protect from light)[1]

Step-by-Step:

  • Calculate: For 10 mg of compound:

    
    [1]
    
  • Weigh: Accurately weigh the solid into an amber vial.

  • Add Solvent: Add the calculated volume of Anhydrous DMSO to the center of the vial.

  • Dissolve:

    • Vortex vigorously for 30 seconds.

    • Observation: If solid remains, sonicate in a water bath at room temperature for 2–5 minutes.[1] The solution should become clear and yellow/amber.[1]

  • QC Check: Inspect for floating micro-crystals under a light source.

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6–12 months).

Protocol B: Aqueous Dilution for Cell Assays

Critical Warning (The "Crash-Out" Effect): Directly adding a high-concentration DMSO stock (e.g., 50 mM) to cold media often causes rapid precipitation.[1]

Correct Method (Serial Dilution):

  • Intermediate Step: Dilute the 50 mM stock 1:10 in DMSO to create a 5 mM working stock .

  • Media Prep: Pre-warm the culture media to 37°C.

  • Spike: While vortexing the media gently, add the 5 mM working stock dropwise to achieve the final assay concentration (e.g., 10 µM).

    • Final DMSO concentration: 0.2%.[1]

  • Mix: Invert the tube 5 times. Do not vortex aggressively after adding to protein-rich media to avoid foaming.[1]

Mechanistic "Watch-Outs" (Expert Insights)

The Thiol-Reactivity Trap

This compound contains a cyano-acrylamide moiety, a potent Michael acceptor.[1] It can form covalent bonds with cysteine residues.[1][2][3]

  • Artifact Risk: If your assay buffer contains DTT , Beta-Mercaptoethanol (BME) , or high levels of Glutathione (GSH) , the compound will react with the buffer before it hits the target.

  • Solution: Use reducing-agent-free buffers for the initial incubation period.[1]

Isomerization

The (2Z) isomer is thermodynamically favored, but UV light can induce photo-isomerization to the (2E) form, which may have different biological potency.[1]

  • Solution: Always handle in amber tubes or low-light conditions.[1]

Visualization of Workflows

Figure 1: Solubilization & Decision Tree

SolubilityWorkflow Start Start: Solid Compound (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide Choice Select Solvent Based on Application Start->Choice DMSO_Path Long-term Storage / High Conc. (>10 mM) Choice->DMSO_Path Preferred EtOH_Path DMSO-Sensitive Assays (< 5 mM) Choice->EtOH_Path DMSO_Step Dissolve in Anhydrous DMSO Target: 50 mM DMSO_Path->DMSO_Step EtOH_Step Dissolve in Ethanol (Warm 37°C) Target: 10 mM EtOH_Path->EtOH_Step Check Visual QC: Clear Solution? DMSO_Step->Check EtOH_Step->Check Sonicate Sonicate (2-5 mins) Check->Sonicate No (Precipitate) Storage Aliquot & Store at -20°C (Amber Vials) Check->Storage Yes Sonicate->Check Assay Assay Prep: Dilute 1:1000 into Media (Avoid DTT/BME) Storage->Assay

Caption: Workflow for optimal solubilization and storage. DMSO is the preferred vehicle for stability.

Figure 2: Chemical Reactivity Logic

Reactivity Compound Cyano-Acrylamide (Michael Acceptor) Buffer Assay Buffer (Contains DTT/BME?) Compound->Buffer Target Target Protein (Cysteine Residue) Reaction_Good Specific Inhibition (Desired) Target->Reaction_Good Buffer->Target No (Thiol-free) Reaction_Bad Quenched Compound (False Negative) Buffer->Reaction_Bad Yes (Thiol present)

Caption: Mechanism of action warning. Presence of reducing agents in buffer can neutralize the compound.

References

  • Tanaka, A., et al. (2020). "Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936.[3] (Demonstrates Michael acceptor reactivity of the cyano-acrylamide class). [Link]

  • Levitzki, A., & Gazit, A. (1995).[4] "Tyrosine Kinase Inhibition: An Approach to Drug Development."[1][4] Science, 267(5205), 1782–1788.[4] (Foundational text on Tyrphostin physicochemical properties). [Link]

Sources

Application

Application Note: Preparation and Handling of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide Stock Solutions

Abstract & Compound Profile This guide details the standardized protocol for preparing, storing, and applying (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide in cell-based assays. This compound belongs to the Tyrphostin class o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This guide details the standardized protocol for preparing, storing, and applying (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide in cell-based assays. This compound belongs to the Tyrphostin class of small molecules, structurally characterized as a 2-cyanoacrylamide derivative.[1]

Biologically, these compounds function as Tyrosine Kinase Inhibitors (TKIs) . The electrophilic cyanoacrylamide moiety acts as a Michael acceptor, capable of forming reversible covalent bonds with nucleophilic cysteine residues within the ATP-binding pockets of kinases (e.g., EGFR, JAK, or PDGF receptor families).

Critical Technical Insight: Due to its Michael acceptor reactivity, this compound is susceptible to inactivation by exogenous thiols (e.g.,


-mercaptoethanol, DTT) often found in cell culture media. This protocol includes specific mitigation strategies to prevent assay interference.
Physicochemical Properties Table
PropertyValueNotes
IUPAC Name (2Z)-2-cyano-3-(thiophen-2-yl)prop-2-enamideAlso known as 2-cyano-3-(2-thienyl)acrylamide
Molecular Weight 178.21 g/mol
Formula

Solubility (Water) InsolubleDo not attempt aqueous stock solutions.
Solubility (DMSO)

50 mM
Preferred solvent.
Solubility (Ethanol) LimitedNot recommended for high-concentration stocks.
Appearance Pale yellow to off-white powderLight sensitive.

Material Requirements

  • Compound: (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (High Purity >98%).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (Sigma-Aldrich/Merck).

  • Vessels: Amber glass vials (to protect from light) or foil-wrapped polypropylene tubes.

  • Filtration: 0.22

    
    m PTFE or Nylon syringe filters. WARNING:  Do not use Cellulose Acetate (CA) filters; DMSO dissolves CA.
    

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare a 1 mL stock solution at 10 mM concentration.

Step 1: Calculation & Weighing

To prepare 1 mL of a 10 mM solution, calculate the required mass:




  • Expert Tip: Weighing <2 mg is prone to static error. It is recommended to weigh a larger amount (e.g., 5–10 mg) and adjust the DMSO volume accordingly to achieve 10 mM.

    • Example: If you weigh 5.4 mg , add 3.03 mL of DMSO (

      
      ).
      
Step 2: Solubilization
  • Place the weighed powder into a sterile amber vial.

  • Add the calculated volume of Anhydrous DMSO.

  • Vortex vigorously for 30–60 seconds.

  • Sonication: If particles persist, sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: Solution must be optically clear and yellow/amber. Any turbidity indicates incomplete dissolution.

Step 3: Sterilization
  • Draw the solution into a sterile syringe.

  • Attach a 0.22

    
    m PTFE or Nylon filter .
    
  • Filter directly into sterile, labeled cryovials.

Step 4: Aliquoting & Storage
  • Aliquot Size: 20

    
    L – 50 
    
    
    
    L per tube (single-use).
  • Storage: -20°C (stable for 6 months) or -80°C (stable for 12 months).

  • Avoid Freeze-Thaw: Repeated temperature shifts can cause precipitation and hydrolysis of the cyano-group.

Protocol: Cell Culture Application

Safety Warning: DMSO is a penetrant carrier. Handle all solutions with nitrile gloves.

Workflow Diagram: Preparation to Assay

StockPrep Solid Solid Compound (Store Desiccated) Weigh Weigh & Calculate (Target: 10-50 mM) Solid->Weigh Solubilize Dissolve in 100% DMSO Weigh->Solubilize Vortex Filter Filter Sterilize (PTFE/Nylon) Solubilize->Filter Stock Master Stock (-20°C Storage) Filter->Stock Working Working Solution (Media + Compound) Stock->Working Dilute >1:1000

Figure 1: Workflow for the preparation of sterile stock solutions from solid powder.

Dilution Strategy (The "Crash" Prevention)

Directly adding high-concentration DMSO stock to cell media can cause the compound to precipitate ("crash out") due to the sudden polarity shift.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:10 in culture medium (without serum) to create a 1 mM 10% DMSO intermediate.

    • Vortex immediately.

  • Final Dilution:

    • Dilute the intermediate into the final well volume.

    • Target DMSO: Ensure final DMSO concentration is

      
       (ideally 0.1%) to avoid solvent toxicity.
      
The Thiol Interference Mechanism

Tyrphostin-like compounds can be deactivated by nucleophiles in the media.

Mechanism Compound (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (Active Inhibitor) Target Kinase Target (Cysteine Residue) Compound->Target Specific Binding Inactive Thiol-Adduct (Inactive Waste) Compound->Inactive Deactivation Complex Inhibitor-Kinase Complex (Biological Effect) Target->Complex Interference Media Additives (BME, DTT, Glutathione) Interference->Compound Michael Addition (Scavenging)

Figure 2: Competitive pathway showing how media supplements (Thiols) can scavenge the inhibitor before it reaches the cell target.

Recommendation: If possible, remove


-mercaptoethanol (BME) from the media 2 hours prior to treatment, or increase the compound concentration to account for scavenging losses.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Media Stock concentration too high or rapid addition.Use an intermediate dilution step; vortex media while adding drug.
Loss of Potency Thiol inactivation or Light degradation.Use fresh media without BME; ensure dark storage; check expiration.
Cytotoxicity (Vehicle) DMSO % too high (>0.5%).[2]Include a "Vehicle Control" (DMSO only) to normalize data.
Color Change (Stock) Oxidation or Hydrolysis.Discard stock if it turns dark orange/brown.

References

  • Sigma-Aldrich (Merck). Product Specification: 2-Cyano-3-(2-thienyl)acrylamide. CAS 54688-95-8.[3][4]

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry, 75, 93-109. (General grounding on Tyrphostin chemistry and stability).
  • PubChem. Compound Summary: (2Z)-2-cyano-3-(thiophen-2-yl)prop-2-enamide.

  • Gaylord Chemical. DMSO Solubility Data & Handling Guide. (Standard reference for DMSO compatibility with filters/plastics).

Sources

Method

Application Note: HPLC Analysis of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide

This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide . This molecule (often referred to as a Tyrphostin an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide .

This molecule (often referred to as a Tyrphostin analog or intermediate) belongs to the class of tyrosine kinase inhibitors (TKIs) . Its structure features a thiophene ring conjugated with a cyanoacrylamide backbone. The "Z" configuration (cis-like relative to the highest priority groups) is critical for its biological activity, specifically in fitting into the ATP-binding pockets of enzymes like EGFR.

Physicochemical Profile & Detection Logic

Before method development, understanding the analyte's behavior is critical to selecting the correct stationary phase and detection parameters.

ParameterValue / CharacteristicImpact on HPLC Method
IUPAC Name (2Z)-2-cyano-3-(thiophen-2-yl)prop-2-enamideTarget Analyte
Molecular Weight 178.21 g/mol Low MW; requires good retention to avoid eluting in void volume.
LogP (Predicted) ~1.5 – 1.9Moderately lipophilic. Ideal for Reverse Phase (C18) chromatography.
pKa ~11 (Amide N-H), ~ -1 (Nitrile)Non-ionizable in standard acidic mobile phases.
UV Chromophores Thiophene ring + Conjugated alkene + CyanoStrong UV absorption.

expected at 300–320 nm
(primary) and 250 nm (secondary).
Solubility DMSO, Methanol, AcetonitrileSample diluent must be organic-rich (e.g., 50% MeOH) to prevent precipitation.
Isomerism Alert (Z vs. E)

The Knoevenagel condensation used to synthesize this molecule often produces a mixture of E and Z isomers.

  • (2Z)-isomer: The thiophene ring and the amide group are on the same side (cis-like) of the double bond (due to hydrogen bonding between the amide NH and the thiophene sulfur or nitrogen lone pairs in similar analogs).

  • (2E)-isomer: The thiophene and amide are on opposite sides.

  • Resolution Strategy: A C18 column with high carbon load or a Phenyl-Hexyl column provides the steric selectivity required to separate these geometric isomers.

Optimized HPLC Protocol

This protocol is designed for Reverse Phase (RP-HPLC) using a Diode Array Detector (DAD) to ensure spectral purity.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (End-capped) , 4.6 x 150 mm, 3.5 µm or 5 µm(Recommended: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18)End-capping reduces silanol interactions with the amide nitrogen, preventing peak tailing.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Acidification suppresses silanol activity and ensures the analyte remains neutral.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid ACN provides sharper peaks and lower backpressure than Methanol for this aromatic system.
Flow Rate 1.0 mL/min Standard flow for 4.6 mm ID columns.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.
Injection Volume 10 µL Adjust based on sample concentration (range: 1–50 µL).
Detection (UV) 310 nm (Quantification)254 nm (Impurity profiling)310 nm is specific to the conjugated thiophene-cyano system, minimizing interference from simple protein/solvent peaks.
Gradient Program

Use a gradient to elute the polar impurities early and clean the column of highly lipophilic dimers.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.00 9010Equilibrate / Injection
2.00 9010Isocratic hold for polar impurities
12.00 4060Linear gradient to elute analyte
15.00 595Wash step (remove dimers/aggregates)
18.00 595Hold Wash
18.10 9010Return to initial conditions
23.00 9010Re-equilibration (Critical)

Sample Preparation & Workflow

Objective: Isolate analyte from synthesis reaction mixture or biological matrix (e.g., kinase assay buffer).

A. Stock Solution Preparation
  • Weigh 10.0 mg of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide reference standard.

  • Dissolve in 10 mL DMSO (Concentration: 1.0 mg/mL).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store at -20°C (Stable for 3 months).

B. Working Standard / Sample Dilution
  • Dilute the Stock Solution using 50:50 Water:Acetonitrile .

    • Why? Diluting pure DMSO into the mobile phase prevents "solvent shock" which causes peak distortion (fronting).

  • Target Concentration for HPLC: 50 µg/mL .

  • Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

C. Biological Sample Extraction (Protein Precipitation)
  • Aliquot 100 µL of plasma/kinase buffer.

  • Add 300 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Tyrphostin A25).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect supernatant and inject directly.

Method Validation Parameters (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must meet these criteria:

System Suitability Test (SST)

Run 5 replicate injections of the Standard (50 µg/mL) before every batch.

  • Retention Time %RSD: < 1.0%[1]

  • Peak Area %RSD: < 1.0%

  • Tailing Factor (T): 0.9 < T < 1.2 (Ideal for amides).

  • Theoretical Plates (N): > 5000.[2]

Linearity & Range
  • Prepare calibration curve: 1, 5, 10, 50, 100, 200 µg/mL.

  • Acceptance:

    
    .
    
Isomer Resolution

If the synthetic route produces both E and Z isomers, they will likely elute close together.

  • Resolution (Rs): Must be > 1.5 between the Z-isomer (target) and E-isomer.

  • Note: The Z-isomer is typically the thermodynamically more stable form in solution due to intramolecular H-bonding, but light exposure can induce photo-isomerization. Keep samples in amber vials.

Visualizing the Workflow

The following diagram illustrates the logical flow from sample preparation to data analysis, highlighting the critical decision points for isomer control.

HPLC_Workflow Start Start: Sample (Synthesis or Bio-matrix) Solubility Dissolve in DMSO (Stock) Dilute in 50:50 ACN:H2O Start->Solubility Filter Filter (0.22 µm PTFE) Solubility->Filter HPLC Inject into HPLC (C18 Column, 30°C) Filter->HPLC Detection DAD Detection (310 nm & 254 nm) HPLC->Detection Decision Isomer Separation? (Z vs E) Detection->Decision SinglePeak Single Peak: Quantify Area Decision->SinglePeak Yes (Pure) DoublePeak Double Peak: Calculate Resolution (Rs) Check UV Spectra Match Decision->DoublePeak No (Mixture) Report Final Report: Purity & Concentration SinglePeak->Report DoublePeak->Report

Figure 1: Analytical workflow for (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide, emphasizing isomer verification.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of amide N with free silanols on silica.Ensure column is "End-capped". Increase buffer strength or add 5mM Ammonium Acetate.
Split Peaks Sample solvent too strong (e.g., 100% DMSO injection).Dilute sample with mobile phase (Start with 10% DMSO / 90% Mobile Phase).
Retention Time Drift Temperature fluctuation or Mobile Phase evaporation.Use column oven (30°C). Cap solvent bottles tightly to prevent ACN evaporation.
Ghost Peaks Carryover from previous high-concentration injection.Add a "Needle Wash" step with 100% ACN in the autosampler method.

References

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry.

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors.[3][4][5] Annual Review of Biochemistry.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for C18 method development logic).
  • PubChem Compound Summary. (2024). 2-cyano-3-(thiophen-2-yl)acrylamide.[2][6][7][8] National Center for Biotechnology Information.

Sources

Application

Application Note: In Vitro Profiling of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide

The following Application Note and Protocol Guide is designed for researchers utilizing (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (also referred to in this text as C3-Thienyl-Tyrphostin or the Probe ) in drug discovery an...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers utilizing (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (also referred to in this text as C3-Thienyl-Tyrphostin or the Probe ) in drug discovery and signal transduction research.[1][2]

This guide synthesizes the compound's structural properties as a Michael acceptor with its biological utility as a pleiotropic inhibitor of Tyrosine Kinases (Tyrphostin-class) and Deubiquitinases (DUBs).[1][2]

Executive Summary & Mechanism of Action

(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide is a synthetic small molecule belonging to the Tyrphostin (Tyrosine Phosphorylation Inhibitor) class.[1][2] Structurally, it features a 2-thienyl moiety conjugated to a 2-cyanoacrylamide backbone.[1][2]

  • Primary Mechanism: The electron-deficient alkene acts as a Michael acceptor , capable of forming reversible or irreversible covalent bonds with nucleophilic cysteine residues in the active sites of target enzymes.

  • Target Classes:

    • Receptor Tyrosine Kinases (RTKs): Analogous to Tyrphostin AG 879 and AG 1478, this compound targets the ATP-binding pocket of EGFR/ErbB family kinases.

    • Deubiquitinases (DUBs): Recent structure-activity relationship (SAR) studies identify 2-cyano-3-acrylamides as potent inhibitors of USP-family deubiquitinases, modulating protein stability and turnover.[1][2]

Chemical Handling & Reconstitution[1][2]

Critical Quality Attribute: The (2Z) stereochemistry places the primary amide and the thienyl ring on the same side of the double bond (Zusammen). This configuration is sensitive to photo-isomerization.[1][2]

ParameterSpecification
CAS Number 54688-95-8
Molecular Formula C₈H₆N₂OS
Molecular Weight 178.21 g/mol
Solubility DMSO (≥ 50 mM), Ethanol (≥ 20 mM)
Stability Light-sensitive; store solid at -20°C.
Reconstitution Protocol
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) to prevent hydrolysis of the nitrile group.[2]

  • Stock Preparation (10 mM): Dissolve 1.78 mg of powder in 1.0 mL of DMSO. Vortex for 30 seconds until clear.

  • Storage: Aliquot into light-protective amber tubes (20-50 µL) and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute stock 1:1000 in assay buffer immediately prior to use. Do not store diluted aqueous solutions.

Protocol A: Tyrosine Kinase Inhibition Assay (EGFR/HER2)

Objective: Quantify the IC₅₀ of the Probe against EGFR kinase activity using a FRET-based or ELISA format.[1][2]

Rationale

The thienyl-acrylonitrile motif mimics the tyrosine substrate, competitively inhibiting ATP binding or covalently modifying Cys797 (in EGFR) to block phosphorylation.[1][2]

Materials
  • Recombinant EGFR intracellular domain (active).[2]

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP (10 mM stock).[2]

  • Detection Reagent: Phospho-Tyrosine Antibody (HRP-conjugated or Eu-labeled).[1][2]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

Step-by-Step Workflow
  • Enzyme Priming: Dilute EGFR kinase to 0.5 ng/µL in Assay Buffer. Dispense 10 µL/well into a 384-well plate.

  • Compound Treatment:

    • Prepare a 3-fold serial dilution of the Probe in DMSO (Start: 100 µM → End: 0.5 nM).

    • Add 100 nL of compound to wells using a pin tool or acoustic dispenser.[2]

    • Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow potential covalent adduct formation.

  • Reaction Initiation: Add 10 µL of ATP/Substrate Mix (Final conc: 10 µM ATP, 0.2 mg/mL Poly(Glu,Tyr)).

  • Kinase Reaction: Incubate for 60 minutes at RT.

  • Termination & Detection:

    • Add 20 µL of EDTA-containing detection mix.[1][2]

    • Read signal (Absorbance 450nm for ELISA or TR-FRET ratio).[1][2]

  • Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., Gefitinib) IC₅₀ within 2-fold of historical mean.

Protocol B: Deubiquitinase (DUB) Activity Screen

Objective: Assess the capacity of the Probe to inhibit DUB activity, a secondary target class for cyano-acrylamides.

Rationale

The electrophilic β-carbon of the acrylamide attacks the catalytic cysteine of DUBs (e.g., USP14, UCH-L5), preventing the cleavage of ubiquitin chains.[1]

Materials
  • Enzyme: Recombinant USP14 or UCH-L5.[1][2]

  • Substrate: Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin).[1][2]

  • Buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.

Step-by-Step Workflow
  • Baseline Setup: Dilute DUB enzyme to 5 nM in Buffer. Add 20 µL to a black 384-well plate.

  • Inhibitor Addition: Add 1 µL of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (diluted to 25x final conc). Incubate 10 mins.

  • Substrate Addition: Add 5 µL of Ub-AMC (Final conc: 500 nM).

  • Kinetic Read: Immediately monitor fluorescence (Ex: 380 nm / Em: 460 nm) every 60 seconds for 30 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      [1]
      

Protocol C: Cellular Antiproliferative Assay

Objective: Determine cellular potency and membrane permeability in cancer cell lines (e.g., A549, SK-BR-3).

Workflow Diagram (DOT)

CellularAssay Seeding Cell Seeding (3-5k cells/well) Attach Attachment (24h @ 37°C) Seeding->Attach Treat Compound Treatment (72h Incubation) Attach->Treat Treat->Treat Daily Obs. Wash PBS Wash (Optional) Treat->Wash Reagent Add Viability Reagent (MTT / Resazurin) Wash->Reagent Read Read Abs/Fluor (Quantification) Reagent->Read

Caption: Workflow for high-throughput cellular viability screening of cyano-acrylamide probes.

Protocol Steps
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Dosing: Replace media with fresh media containing the Probe (0.1 – 100 µM). Include DMSO control (0.1%).

  • Incubation: Culture for 72 hours.

  • Detection: Add 20 µL MTT (5 mg/mL) or Alamar Blue.[2] Incubate 2-4h.

  • Solubilization (MTT only): Aspirate media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Target Validation: Signaling Pathway Analysis

To confirm the mechanism, Western Blotting should be performed on lysates from treated cells.

Signaling Pathway Diagram[1][2]

Signaling Probe (2Z)-2-cyano-3- (2-thienyl)prop-2-enamide EGFR EGFR / RTK Probe->EGFR Inhibits DUB DUBs (USP14/UCH-L5) Probe->DUB Inhibits RAS RAS EGFR->RAS UbProt Ubiquitinated Proteins DUB->UbProt Deubiquitinates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proteasome Proteasomal Degradation UbProt->Proteasome Accumulation (if DUB inhibited)

Caption: Dual-mechanism impact of the Probe on Kinase signaling (left) and Protein Stability (right).[1][2]

Western Blot Markers
Target PathwayPrimary AntibodyExpected Effect of Inhibition
EGFR Signaling p-EGFR (Tyr1068)Decrease in phosphorylation
Downstream p-ERK1/2 (Thr202/Tyr204)Decrease in phosphorylation
Ubiquitin System Poly-Ubiquitin (K48-linkage)Increase (Smear) / Accumulation
Loading Control GAPDH /

-Actin
No Change

References

  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development.[3] Science, 267(5205), 1782–1788. Link

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344–2352. Link

  • Passalacqua, K. D., et al. (2016). Anti-infective activity of 2-cyano-3-acrylamide inhibitors with improved drug-like properties against two intracellular pathogens. Antimicrobial Agents and Chemotherapy, 60(7), 4183–4196. Link

  • El-Adil, K., et al. (2020). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells.[1][2] International Journal of Molecular Sciences, 21(20), 7779. Link

  • Sigma-Aldrich. (n.d.).[1][2] 2-Cyano-3-(2-thienyl)acrylamide Product Page. Link[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Stability &amp; Handling of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide

Case ID: TIER3-CHEM-STAB Status: Open Assigned Specialist: Senior Application Scientist Subject: Aqueous Stability and Reactivity Profile of Thienyl-Cyanoacrylamide Derivatives[1] Executive Summary You are inquiring abou...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TIER3-CHEM-STAB Status: Open Assigned Specialist: Senior Application Scientist Subject: Aqueous Stability and Reactivity Profile of Thienyl-Cyanoacrylamide Derivatives[1]

Executive Summary

You are inquiring about (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide , a compound belonging to the class of


-cyanoacrylamides  (structurally related to the Tyrphostin family of kinase inhibitors).[1]

The Bottom Line: This compound is metastable in aqueous buffers.[1] It faces two distinct stability threats that are often confused:

  • Reversible Thiol Adduct Formation (Fast): Immediate loss of potency in the presence of DTT, BME, or Glutathione via Michael addition.

  • Irreversible Hydrolysis (Slow to Moderate): Degradation into 2-thiophenecarboxaldehyde and 2-cyanoacetamide via the Retro-Knoevenagel reaction, driven by pH > 7.0.[1]

Part 1: Critical Stability Alerts (Read Before Experimentation)
ParameterStatusTechnical Recommendation
Buffer pH ⚠️ Caution Keep pH

7.0.
Hydrolytic degradation (Retro-Knoevenagel) accelerates logarithmically above pH 7.[1]5.
Reducing Agents CRITICAL Do NOT use DTT,

-Mercaptoethanol, or Glutathione.
These nucleophiles rapidly attack the

-carbon.[1] Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required.[1]
Solvent (Stock) Safe Stable in anhydrous DMSO at -20°C. Avoid storing in protic solvents (Ethanol/Methanol) for long periods.[1]
Light ⚠️ Caution Protect from light. The conjugated double bond is susceptible to

photo-isomerization.[1]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My IC50 values are drifting or inconsistent between assays."

Diagnosis: Thiol Interference (Michael Addition). If your assay buffer contains DTT (dithiothreitol) or glutathione, the thiol group acts as a nucleophile, attacking the


-carbon of the enamide double bond.[1]
  • Mechanism: This forms a covalent (often reversible) thioether adduct.[1] This effectively lowers the concentration of the free inhibitor available to bind your target protein.

  • Solution: Switch to TCEP , which is non-nucleophilic and will not react with the cyanoacrylamide warhead.

Issue 2: "I see a new peak in my HPLC traces after 4 hours in PBS."

Diagnosis: Retro-Knoevenagel Hydrolysis. Unlike simple amides, the electron-withdrawing cyano group makes the double bond highly polarized.[1] Water (hydroxide ion) can attack, reversing the synthesis reaction.[1]

  • Observation: You will see the disappearance of the parent peak and the appearance of 2-thiophenecarboxaldehyde (distinct UV spectrum) and 2-cyanoacetamide .[1]

  • Solution:

    • Prepare aqueous dilutions immediately before use (do not store "working solutions" overnight).

    • Lower the pH of your buffer to 6.5–7.0 if your protein tolerates it.

Issue 3: "The compound crashed out of solution upon dilution."

Diagnosis: Hydrophobic Aggregation. The thiophene ring and cyano-vinyl chain are highly planar and hydrophobic.[1]

  • Solution:

    • Ensure the final DMSO concentration is 0.5% – 1.0% to maintain solubility.[1]

    • Add a non-ionic surfactant like 0.01% Triton X-100 or Tween-20 to the buffer before adding the compound.[1] This prevents the formation of micro-aggregates that are invisible to the eye but reduce effective concentration.

Part 3: Mechanistic Insight & Visualization

To understand the stability, we must visualize the competing pathways. The diagram below illustrates the Irreversible Degradation (Path A) versus the Reversible Inactivation (Path B).[1]

StabilityPathways cluster_legend Pathway Key Compound (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (Active Inhibitor) Intermediate Tetrahedral Intermediate (Unstable) Compound->Intermediate Hydrolysis (pH > 7.5) + H2O / OH- ThiolAdduct Thiol-Adduct (Inactive / Reversible) Compound->ThiolAdduct + R-SH (DTT/GSH) Michael Addition Aldehyde 2-Thiophenecarboxaldehyde (Degradation Product) Intermediate->Aldehyde Retro-Knoevenagel Cleavage Amide 2-Cyanoacetamide (Inactive) Intermediate->Amide ThiolAdduct->Compound Reversible Elimination key1 Red = Irreversible Degradation key2 Green = Reversible Inactivation

Figure 1: Degradation and Inactivation Pathways. Path A (Red) represents the irreversible Retro-Knoevenagel hydrolysis.[1] Path B (Green) represents the reversible Michael addition with thiols.[1]

Part 4: Validated Experimental Protocols
Protocol A: Determining Half-Life (

) in Your Buffer

Do not rely on literature values alone; stability is heavily matrix-dependent.[1]

Materials:

  • UV-Vis Spectrophotometer (scanning 200–400 nm) or HPLC.[1]

  • Quartz cuvettes.[1]

  • Buffer of interest (e.g., PBS pH 7.4).[1]

Procedure:

  • Baseline: Prepare a 10 mM stock of the compound in anhydrous DMSO.

  • Dilution: Dilute to 50

    
    M in your assay buffer (final DMSO 0.5%).
    
  • Time-Zero Scan: Immediately scan the absorbance from 250 nm to 450 nm. Note the

    
     (likely ~300–360 nm due to conjugation).[1]
    
  • Kinetics: Measure absorbance at

    
     every 10 minutes for 4 hours at room temperature.
    
  • Data Analysis:

    • Plot

      
       vs. Time.[1]
      
    • A linear decay indicates pseudo-first-order kinetics (Retro-Knoevenagel).[1]

    • Calculate

      
       (slope) and 
      
      
      
      .[1]
    • Pass Criteria: If

      
       minutes, the buffer is incompatible.[1]
      
Protocol B: Verifying Thiol Reactivity

Use this to confirm if DTT is killing your assay.[1]

  • Prepare 50

    
    M compound in buffer.[1]
    
  • Add 1 mM DTT (or BME).[1]

  • Monitor UV spectrum.[1]

  • Result: You will see a hypsochromic shift (blue shift) or loss of the main absorbance peak almost immediately.[1] This confirms the loss of the conjugated double bond via Michael addition [1].

References
  • Bradshaw, J. M., et al. (2015).[1] "Reversible Covalent Kinase Inhibitors."[1] Drug Discovery Today, 20(11), 1360–1368.[1] Link[1]

    • Context: Establishes the mechanism of reversible Michael addition in cyanoacrylamides and the impact of cysteines/thiols.[2]

  • Serafimova, I. M., et al. (2012).[1] "Reversibility of Covalent Electrophile-Protein Interactions and Their Application in Chemical Biology." Nature Chemical Biology, 8, 471–476. Link

    • Context: Foundational text on the reactivity of alpha-cyanoacrylamides with thiols and the kinetics involved.
  • Levitzki, A., & Mishani, E. (2006).[1] "Tyrphostins and Other Tyrosine Kinase Inhibitors."[1][3] Annual Review of Biochemistry, 75, 93-109.[1] Link[1]

    • Context: Discusses the chemical stability and hydrolysis issues (Retro-Knoevenagel) inherent to the benzylidene-malononitrile/cyanoacrylamide scaffold.
  • Reddy, P. V., et al. (2021).[1] "2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix." Journal of the American Society for Mass Spectrometry, 32(1), 387-393.[1][4] Link[1]

    • Context: Confirms the specific synthesis and stability handling of the thienyl-cyanoacryl

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis Guide: (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide , a critical scaffold in medicinal chemistry often associated with Tyrphostin-class ty...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide , a critical scaffold in medicinal chemistry often associated with Tyrphostin-class tyrosine kinase inhibitors.

Unlike standard spectral lists, this guide functions as a comparative diagnostic tool. It contrasts the target (2Z)-isomer against its thermodynamic alternative (the (2E)-isomer ) and evaluates solvent-dependent spectral performance to ensure precise structural validation in drug development workflows.

Core Directive & Strategic Context

Compound Class:


-Cyanoacrylamides (Tyrphostin analogues).
Target Structure:  (2Z)-2-cyano-3-(thiophen-2-yl)acrylamide.
Critical Challenge:  Distinguishing the kinetically or synthetically specific (2Z)-isomer  from the thermodynamically stable (2E)-isomer . Activity in biological systems is strictly stereospecific; therefore, NMR "performance" is defined by the resolution and diagnostic capability to quantify isomeric purity.
Experimental Workflow & Protocol

To ensure reproducible spectral data, follow this self-validating workflow. This protocol minimizes artifacts such as rotameric broadening or solvent-solute exchange.

Step-by-Step Methodology
  • Synthesis Origin (Context):

    • Typically synthesized via Knoevenagel condensation of 2-thiophenecarboxaldehyde and 2-cyanoacetamide.

    • Note: This reaction predominantly yields the (2E)-isomer (thermodynamically stable). Obtaining the (2Z)-isomer often requires specific photochemical conditions or steric control. Verification is mandatory.

  • Sample Preparation:

    • Solvent Selection: Use DMSO-d6 (99.9% D) as the primary standard.

      • Reasoning: The amide (-CONH2) group is often insoluble in CDCl3. DMSO-d6 also slows proton exchange, sharpening the amide signals.

    • Concentration: Dissolve 5–10 mg of compound in 0.6 mL of solvent.

      • Caution: Higher concentrations may induce stacking effects, shifting aromatic peaks upfield.

    • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent) to ensure field homogeneity.

  • Acquisition Parameters (Self-Validating):

    • Pulse Sequence: Standard 1H ZG30.

    • Scans (NS): 16–32 scans (sufficient for 10 mg).

    • Relaxation Delay (D1): Set to 3.0 seconds (essential for accurate integration of the vinyl proton vs. aromatic protons).

    • Temperature: 298 K (25°C).

Visualized Workflow (Graphviz)

NMR_Workflow Start Crude Product (Isomer Mixture) Prep Sample Prep (10mg in DMSO-d6) Start->Prep Dissolution Acq Acquisition (NS=32, D1=3s) Prep->Acq Lock & Shim Process Processing (LB=0.3 Hz, Phasing) Acq->Process FT Decision Isomer Assignment (Vinyl Shift Diagnostic) Process->Decision Analysis

Caption: Operational workflow for ensuring spectral integrity during the analysis of alpha-cyanoacrylamides.

Spectral Assignment & Comparative Analysis

The "performance" of this analysis relies on three comparative pillars: Isomeric Discrimination , Solvent Resolution , and Structural Analog Differentiation .

Pillar 1: Isomeric Discrimination (The Core Metric)

The most critical task is distinguishing the (2Z) isomer from the (2E) isomer. The geometry of the double bond dictates the chemical shift of the vinyl proton (


) due to the anisotropic cones of the Carbonyl (

) and Cyano (

) groups.
  • Rule of Thumb: The Carbonyl group is strongly deshielding in the cis position.

    • (2E)-Isomer: Thiophene and Amide are trans. Therefore,

      
       is cis  to the Amide (
      
      
      
      ). -> Strongly Deshielded.
    • (2Z)-Isomer: Thiophene and Amide are cis. Therefore,

      
       is cis  to the Cyano (
      
      
      
      ). -> Less Deshielded.

Table 1: Comparative Chemical Shifts (DMSO-d6, 400 MHz)

Proton EnvironmentMultiplicity(2Z)-Isomer

(ppm)
(2E)-Isomer

(ppm)
Diagnostic Note
Vinyl -CH= Singlet (s) 7.65 – 7.90 8.15 – 8.50 Primary Diagnostic Peak
Thiophene H-5Doublet (d)7.75 – 7.857.90 – 8.00Deshielded by resonance
Thiophene H-3Doublet (d)7.50 – 7.607.60 – 7.70-
Thiophene H-4Triplet (t)7.15 – 7.257.20 – 7.30-
Amide -NH2 (A)Broad (br s)7.40 – 7.607.60 – 7.80Often overlaps with Ar-H
Amide -NH2 (B)Broad (br s)7.10 – 7.307.30 – 7.50Upfield due to rotation

Critical Insight: If your spectrum shows a vinyl singlet above 8.10 ppm , you likely have the thermodynamic (2E)-isomer , not the (2Z). The (2Z) vinyl proton resonates upfield (typically < 8.0 ppm) because it is trans to the deshielding carbonyl cone.

Pillar 2: Solvent Performance (DMSO-d6 vs. CDCl3)

Choosing the right solvent is not just about solubility; it determines the visibility of the amide protons, which are crucial for confirming the "amide" functionality versus a hydrolyzed acid or nitrile precursor.

Table 2: Solvent Performance Matrix

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative)
Amide Visibility Excellent. Appears as two distinct broad singlets (restricted rotation).Poor. Often invisible or extremely broad due to rapid exchange.
Vinyl Resolution High. Distinct from aromatics.[1][2][3]Good, but may overlap with CHCl3 satellite peaks.
Water Artifact ~3.33 ppm (distinct).[4]~1.56 ppm (variable).
Use Case Structural Confirmation & Purity. Reaction Monitoring (if soluble).
Pillar 3: Heteroaromatic Differentiation

To validate the thiophene moiety against potential phenyl analogues (common in library synthesis), observe the coupling pattern.

  • Thiophene: 3 signals.[2][5][6][7][8] Two doublets and one triplet (or dd). Coupling constants (

    
    ) are characteristic: 
    
    
    
    Hz,
    
    
    Hz.
  • Phenyl: 3 signals (typically).[5][8][9][10][11] 2H (ortho), 2H (meta), 1H (para). Integration ratio 2:2:1.

Troubleshooting & Decision Logic

Use the following decision tree to interpret your spectral data and assign the stereochemistry.

Isomer Assignment Logic (Graphviz)

Isomer_Logic Start Analyze Vinyl Proton (Singlet, ~7.5 - 8.5 ppm) CheckShift Check Chemical Shift Value Start->CheckShift ResultE Shift > 8.1 ppm (H cis to C=O) Result: (2E)-Isomer (Thermodynamic Product) CheckShift->ResultE > 8.1 ppm ResultZ Shift < 8.0 ppm (H cis to CN) Result: (2Z)-Isomer (Kinetic/Target Product) CheckShift->ResultZ < 8.0 ppm

Caption: Logic gate for stereochemical assignment based on magnetic anisotropy.

References
  • Stereochemical Assignment of Acrylamides

    • Title: Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
    • Source: MDPI (Molecules).
    • URL:[Link]

    • Relevance: Provides comparative NMR data for thiophene-based cyanoacrylamides, confirming the deshielding effect of the carbonyl on the vinyl proton in E-isomers.
  • Solvent Effects in NMR

    • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.
    • Source: Magnetic Resonance in Chemistry (Wiley).
    • URL:[Link]

    • Relevance: Validates the use of DMSO-d6 for amide proton resolution and explains the solvent-induced shifts observed in polar moieties.
  • General NMR Shift Data

    • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.
    • Source: Organometallics (ACS Public
    • URL:[Link]

    • Relevance: Essential for identifying residual solvent peaks (e.g., Ethanol, Water)

Sources

Comparative

A Comparative Guide to the Structural Confirmation of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide and its Isomers

Abstract In the realm of drug development and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. This is particularly true for compounds pos...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realm of drug development and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. This is particularly true for compounds possessing geometric isomerism, where subtle differences in spatial arrangement can lead to profound changes in biological activity and material properties. This guide provides a comprehensive, in-depth analysis of the experimental methodologies required to unambiguously confirm the structure of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide and differentiate it from its (E)-isomer. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols that ensures scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous analytical techniques for isomer characterization.

Introduction: The Challenge of Isomerism in Drug Development

The molecule (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide belongs to the class of α,β-unsaturated cyanoacrylamides, a scaffold of significant interest in medicinal chemistry.[1][2] The presence of a carbon-carbon double bond introduces the possibility of geometric isomerism, resulting in two distinct forms: the (Z)-isomer and the (E)-isomer.[3][4] The spatial arrangement of the cyano and amide groups relative to the thienyl ring is the defining feature that differentiates these isomers.[5][6][7] This seemingly minor structural variance can have significant consequences for a molecule's interaction with biological targets, affecting its efficacy, toxicity, and overall pharmacological profile. Therefore, unequivocal confirmation of the intended isomer is a critical step in the research and development process.

This guide will systematically explore the synthesis and, more importantly, the definitive analytical techniques used to distinguish between the (Z) and (E) isomers of 2-cyano-3-(2-thienyl)prop-2-enamide.

Synthetic Approach: The Knoevenagel Condensation

The primary synthetic route to 2-cyano-3-(2-thienyl)prop-2-enamide is the Knoevenagel condensation.[8][9][10] This well-established carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, 2-cyanoacetamide, with an aldehyde, thiophene-2-carboxaldehyde.[1][10]

The stereochemical outcome of the Knoevenagel condensation can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. While some conditions may favor the formation of one isomer over the other, it is crucial to assume that a mixture of isomers may be produced.[8][9] Therefore, robust analytical methods are essential for confirming the stereochemistry of the final product.

Definitive Structural Confirmation: A Multi-Technique Approach

A single analytical technique is often insufficient to provide irrefutable proof of isomeric structure. A comprehensive and self-validating approach employs a combination of spectroscopic and crystallographic methods.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between geometric isomers in solution.[11][12] The key lies in observing through-space interactions and coupling constants.

3.1.1. The Nuclear Overhauser Effect (NOE) Experiment

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is altered by the saturation of a nearby nucleus.[13][14] This effect is distance-dependent, typically observed between protons that are less than 5 Å apart, making it an ideal method for determining the spatial proximity of atoms and thus, the geometry of an alkene.[11][13]

  • For the (Z)-isomer: The vinylic proton on the double bond is in close spatial proximity to the protons on the thienyl ring. Irradiation of the vinylic proton will result in a significant NOE enhancement of the signals corresponding to the thienyl protons.

  • For the (E)-isomer: The vinylic proton is distant from the thienyl ring protons. Consequently, irradiating the vinylic proton will show a much weaker or no NOE enhancement for the thienyl proton signals. Instead, an NOE may be observed between the vinylic proton and the amide protons.

Experimental Protocol: 1D NOE Difference Spectroscopy

  • Dissolve a pure sample of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire a standard 1H NMR spectrum to identify the chemical shifts of the vinylic proton and the thienyl protons.

  • Perform a series of 1D NOE difference experiments. In separate experiments, selectively irradiate the vinylic proton and a distinct thienyl proton.

  • Subtract the standard 1H spectrum from the irradiated spectrum to obtain the NOE difference spectrum.

  • Analyze the difference spectrum for positive enhancements, which indicate through-space proximity.

3.1.2. 2D NMR Techniques (HSQC, HMBC)

While 1D NOE is often sufficient, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide further structural confirmation by elucidating the complete connectivity of the molecule. These experiments correlate proton and carbon signals, confirming the overall carbon skeleton and substituent placement.

3.2. X-ray Crystallography: The Gold Standard for Solid-State Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous structural determination.[15] This technique maps the electron density within the crystal lattice, revealing the precise three-dimensional arrangement of every atom in the molecule, including the geometry around the double bond.[16][17][18] The resulting crystal structure serves as irrefutable proof of the isomeric form in the solid state.[15][19]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for X-ray Crystallographic Analysis.

3.3. Supporting Spectroscopic Techniques

While NMR and X-ray crystallography are the primary methods for isomer determination, other spectroscopic techniques provide valuable supporting data.

3.3.1. Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. The nitrile (C≡N) and amide (C=O) groups will exhibit characteristic strong absorption bands. While IR is not typically used to differentiate between E/Z isomers, significant differences in the fingerprint region could be observed due to variations in molecular symmetry and bond vibrations.

3.3.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Both the (Z) and (E) isomers will have the identical molecular weight. However, fragmentation patterns under certain ionization conditions (e.g., Electron Impact) may show subtle differences that could be diagnostically useful. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. 2-Cyano-3-(2-thienyl)acrylic acid, a closely related compound, has been used as a MALDI matrix, indicating the family of compounds is amenable to mass spectrometric analysis.[20][21]

Comparative Data Summary

The following table summarizes the expected key analytical data for the (Z) and (E) isomers of 2-cyano-3-(2-thienyl)prop-2-enamide.

Analytical Technique(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide(2E)-2-cyano-3-(2-thienyl)prop-2-enamideRationale for Differentiation
¹H NMR (NOE) Strong NOE between vinylic proton and thienyl protons.Weak or no NOE between vinylic proton and thienyl protons. Potential NOE to amide protons.NOE is distance-dependent, directly probing the spatial arrangement of protons across the double bond.[11][13]
X-ray Crystallography Unambiguously shows the cyano and thienyl groups on the same side of the double bond.Unambiguously shows the cyano and thienyl groups on opposite sides of the double bond.Provides a definitive 3D structure in the solid state.[15]
¹³C NMR Chemical shifts of carbons in the double bond and thienyl ring will differ slightly from the (E)-isomer.Chemical shifts of carbons in the double bond and thienyl ring will differ slightly from the (Z)-isomer.The electronic environment of the carbon atoms is influenced by the stereochemistry.
UV-Vis Spectroscopy The λmax may differ slightly from the (E)-isomer due to differences in the planarity and conjugation of the chromophore.The λmax may differ slightly from the (Z)-isomer.Geometric constraints can affect the extent of π-orbital overlap.
Conclusion

The definitive structural confirmation of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide requires a multi-faceted analytical approach. While synthesis via the Knoevenagel condensation provides the target molecule, it is the rigorous application of advanced spectroscopic techniques, particularly Nuclear Overhauser Effect NMR, that provides the most compelling evidence for isomeric identity in solution. When feasible, single-crystal X-ray diffraction offers the ultimate, unambiguous structural proof in the solid state. By integrating these techniques, researchers can ensure the scientific integrity of their findings and proceed with confidence in the development of novel therapeutics and materials.

References
  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 28). Determining geometry of trisubstituted alkene. Retrieved from [Link]

  • Taylor & Francis Online. (2020, November 30). Synthesis, X-Ray Structural Analysis and Computational Studies of a Novel Bis(2-Thienyl)Disulfide Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray structures of thiophene-3-carbonyl derivatives. Retrieved from [Link]

  • FOLIA. (n.d.). Geometry determination of tetrasubstituted stilbenes by proton NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. Retrieved from [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). organic compounds. Retrieved from [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

  • SciSpace. (2020, August 31). Reference-free NOE NMR analysis. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis, Spectroscopy and X-Ray Crystal Structure of 9-Methyl-3-Thiophen-2-Yl-Thieno [3, 2-e][8][13][16] Triazolo [4, 3-c] Pyrimidine-8-Carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Study Mind. (n.d.). Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). Retrieved from [Link]

  • (n.d.). Stereoisomers Explained: Cis-Trans and E-Z Isomers. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Retrieved from [Link]

  • Sciforum. (n.d.). New thienylpyrrolyl-cyanoacetic acid derivatives: synthesis and evaluation of the optical and solvatochromic properties. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Mabkhot-Al-Showiman/4c65e887f43de9f6c77a456543b57351475c4009]([Link]

  • MDPI. (2022, May 30). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • PubMed. (2021, January 6). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Retrieved from [Link]

  • Chemguide. (2012, November 15). E-Z notation for geometric isomerism. Retrieved from [Link]

  • PMC. (2021, April 3). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). 2-Cyano-2-methylpropanamide. Retrieved from [Link]

  • ASJP. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Retrieved from [Link]

  • (n.d.). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes. Retrieved from [Link]

  • Save My Exams. (2025, January 19). Stereoisomerism in Alkenes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • (2020, April 17). Synthesis and Characterization of Cyanobutadiene Isomers Molecules of Astrochemical Significance. Retrieved from [Link]

  • INEOS OPEN. (n.d.). 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES. Retrieved from [Link]

  • ResearchGate. (2020, December). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Retrieved from [Link]

  • Cardiff University. (2023, May 15). Synthesis and structure determination of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1 H -pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyano-3-phenylprop-2-enamide (C10H8N2O). Retrieved from [Link]

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Validation

A Comparative Analysis of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide Against Standard STAT3 Inhibitors

This guide provides a comprehensive comparison of the hypothetical inhibitory potential of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide against well-established standard inhibitors of the Signal Transducer and Activator of T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the hypothetical inhibitory potential of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide against well-established standard inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While direct experimental data for (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide is not yet publicly available, its structural motifs, particularly the cyano-acrylamide group, are present in known kinase inhibitors. This guide, therefore, serves as a predictive framework for researchers interested in evaluating this compound's potential as a STAT3 inhibitor, drawing upon established data for comparator compounds.

The STAT3 protein is a critical mediator of cellular processes including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1] This guide will delve into the comparative efficacy of our theoretical compound against Niclosamide, S3I-201, and Tyrphostin AG-490, providing the necessary context and methodologies for a robust in-house evaluation.

Comparative IC50 Values of Standard STAT3 Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the standard STAT3 inhibitors discussed in this guide. These values serve as a benchmark for assessing the potential efficacy of novel compounds like (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide.

InhibitorTarget(s)IC50 Value(s)Cell-Free/Cell-BasedReference(s)
Niclosamide STAT30.25 µM - 0.7 µMCell-based (luciferase reporter), Cell-free[1][2][3]
S3I-201 (NSC 74859) STAT3 DNA-binding86 ± 33 µMCell-free (DNA binding)[4][5][6]
IL-6 induced STAT3 phosphorylation38 µMCell-based (T cells)[4][7]
Tyrphostin AG-490 Jak2, Jak3, EGFR, ErbB210 µM (Jak2), 20 µM (Jak3), 2 µM (EGFR), 13.5 µM (ErbB2)Not specified[8]
Spontaneous growth of MF cells75 µMCell-based[9]
IL-2-mediated growth of MF cells20 µMCell-based[9]

Understanding the Standard Inhibitors

A thorough understanding of the mechanisms of action of standard inhibitors is crucial for a meaningful comparison.

Niclosamide: An FDA-approved antihelminthic drug, has been repurposed as a potent STAT3 inhibitor.[1][10] It has been shown to inhibit STAT3-dependent luciferase reporter activity with an IC50 of 0.25 µM.[1] Niclosamide selectively inhibits the phosphorylation of STAT3 without significantly affecting other STAT family members like STAT1 and STAT5.[3][10] Its mechanism involves the disruption of STAT3 dimerization, nuclear translocation, and transcriptional activity.[1][11]

S3I-201 (NSC 74859): This compound was identified through structure-based virtual screening as a selective inhibitor of STAT3 DNA-binding activity.[6] It demonstrates preferential inhibition of STAT3 DNA-binding over STAT1 and STAT5.[5][6] S3I-201 has been shown to suppress IL-6-induced phosphorylation of STAT3 in T cells with an IC50 value of 38 µM.[7] It effectively inhibits the growth of tumor cells with persistently activated STAT3 and can induce apoptosis.[4][6]

Tyrphostin AG-490: This inhibitor targets the upstream Janus kinases (Jaks) that are responsible for phosphorylating and activating STAT3. It primarily inhibits Jak2 and Jak3.[8] By blocking Jak activity, AG-490 indirectly inhibits the constitutive activation of STAT3.[9] It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and ErbB2.[8]

Proposed Experimental Workflow for Comparative Analysis

To empirically determine the IC50 of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide and compare it to the established inhibitors, the following workflow is recommended.

Caption: A streamlined workflow for the in vitro evaluation of novel STAT3 inhibitors.

Detailed Experimental Protocols

Cell Viability Assay for IC50 Determination

Objective: To determine the concentration of the test compound that inhibits cell proliferation by 50%.

Methodology:

  • Cell Seeding: Plate cancer cells with known constitutive STAT3 activation (e.g., Du145 prostate cancer cells, HeLa cervical cancer cells) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide and the standard inhibitors (Niclosamide, S3I-201, AG-490) in the cell culture medium. Replace the existing medium with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value can then be calculated using non-linear regression analysis.

Western Blotting for STAT3 Phosphorylation

Objective: To assess the effect of the test compound on the phosphorylation of STAT3 at Tyr705.

Methodology:

  • Cell Treatment: Treat the cells with the test compound at concentrations around its predetermined IC50 for a specified duration.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control like β-actin or GAPDH should also be used.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

The JAK/STAT Signaling Pathway

A clear understanding of the signaling cascade is paramount for interpreting experimental results.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) STAT3_active->Gene_Expression Binds to DNA & initiates transcription DNA DNA

Caption: A simplified diagram of the canonical JAK/STAT3 signaling pathway.

Conclusion

This guide provides a foundational framework for the comparative evaluation of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide as a potential STAT3 inhibitor. By leveraging the well-documented IC50 values and mechanisms of action of standard inhibitors like Niclosamide, S3I-201, and Tyrphostin AG-490, researchers can design robust experiments to ascertain the efficacy and mechanism of this novel compound. The provided protocols offer a starting point for a comprehensive in vitro characterization, which is the first critical step in the drug discovery pipeline.

References

  • Siddiquee, K. A., et al. (2007). Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity. Proceedings of the National Academy of Sciences, 104(18), 7391-7396. [Link]

  • Pan, J. X., et al. (2012). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chinese journal of cancer, 31(4), 178–184. [Link]

  • Nielsen, M., et al. (1998). Tyrphostin AG490 inhibits Stat3 activation and growth of mycosis fungoides tumor cell lines. Proceedings of the National Academy of Sciences, 95(14), 8236-8240. [Link]

  • Ren, X., et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS medicinal chemistry letters, 1(8), 454–459. [Link]

  • Antibodies-online. AG-490 (Tyrphostin B42) | ABIN3219853. [Link]

  • Frontiers. The magic bullet: Niclosamide. [Link]

  • Patsnap Synapse. What are the therapeutic candidates targeting STAT3?[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide

This document provides a detailed operational and disposal framework for (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Sa...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed operational and disposal framework for (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this specialty research chemical, this guide synthesizes best practices derived from its constituent functional groups—nitrile, thienyl, and acrylamide—to ensure procedural safety and regulatory compliance.

The cornerstone of responsible chemical management is a proactive approach to waste disposal. This guide is designed to be a self-validating system, where the rationale behind each procedural step is clearly articulated, fostering a culture of safety and scientific integrity in your laboratory.

Hazard Assessment: Understanding the "Why" Behind the Procedure

(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide is a molecule that requires careful handling due to the combined risks associated with its chemical structure. A thorough understanding of these hazards is critical for safe disposal.

  • Cyano Group (-CN): The presence of a nitrile functional group classifies this compound as potentially highly toxic.[1][2] Nitriles can be harmful if swallowed, inhaled, or in contact with skin.[3] A significant hazard is the potential for thermal decomposition or reaction with strong acids or bases to release highly toxic hydrogen cyanide (HCN) gas.[4] Therefore, all waste streams containing this compound must be segregated from acidic or basic waste.

  • Thienyl Group (C₄H₃S-): The thienyl group is a sulfur-containing heterocycle. While not conferring extreme reactivity in this context, sulfur compounds can be malodorous and may require special consideration during incineration. It is crucial to handle these compounds in a well-ventilated area, such as a chemical fume hood.

  • Prop-2-enamide Backbone: This structure is related to acrylamide, which is known for its potential neurotoxicity. While the toxicological properties of this specific derivative are not well-documented, it is prudent to handle it as a substance with potential systemic health effects.[5]

  • Aquatic Toxicity: Many complex organic molecules can be harmful to aquatic life.[6][7] Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination.[2][6]

Essential Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to create a reliable barrier against exposure:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8]

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[3][8]

  • Body Protection: A lab coat must be worn and kept fully buttoned. For handling larger quantities or in the event of a spill, a chemical-resistant apron is recommended.[9]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][10]

Waste Segregation and Collection: The First Line of Defense

Proper segregation is a critical, non-negotiable step in the waste disposal process. It prevents dangerous chemical reactions and ensures that the waste can be safely handled by disposal personnel.[8]

  • Designated Waste Container: Dedicate a specific, clearly labeled hazardous waste container for (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide and any materials contaminated with it.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide". Include the primary hazards: "Toxic" and "Environmental Hazard".

  • Container Integrity: Use a container made of a material compatible with the chemical (e.g., glass or high-density polyethylene) with a secure, leak-proof cap. Store the container in a well-ventilated area, away from heat or ignition sources.[11][12]

  • Incompatibility: Crucially, do not mix this waste with acidic or basic waste streams to prevent the potential generation of hydrogen cyanide gas.[4] Also, keep it separate from strong oxidizing agents.[2][4]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide waste.

Step 1: Consultation with Institutional EHS Your primary and most critical step is to consult your institution's Environmental Health and Safety (EHS) department.[13] They will provide specific guidance based on your facility's waste management program and local, state, and federal regulations.

Step 2: Waste Collection

  • Solid Waste: Collect any solid (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide waste, including contaminated weigh boats, gloves, and paper towels, and place it directly into the designated hazardous waste container.[2]

  • Liquid Waste: Collect all solutions containing (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide in the designated liquid hazardous waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 3: Decontamination of Glassware

  • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) three times.

  • Collect the rinsate in the designated liquid hazardous waste container.

  • After the solvent rinse, the glassware can typically be washed with soap and water. However, consult your EHS for specific institutional requirements.

Step 4: Final Disposal

  • Once the waste container is full (no more than 90%), securely close the lid.

  • Ensure the label is complete and accurate.

  • Arrange for pickup by your institution's hazardous waste management service.[13][14]

Spill Management Protocol

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Control Ignition Sources: Remove all sources of ignition.[11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[9][11] Do not use combustible materials like paper towels to absorb large spills.

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2][9]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

Quantitative Data and Classifications

While specific data for (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide is not available, the table below provides general classifications for related nitrile compounds, which should be used as a conservative guide.

ParameterClassification/ValueRationale and Source
UN Number UN3439NITRILES, SOLID, TOXIC, N.O.S. (Not Otherwise Specified) is a probable shipping classification.[2]
Hazard Class 6.1Toxic Substance.[2]
Packing Group IIIIndicates a substance with minor danger. This is an assumption in the absence of specific toxicity data.[2]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye IrritationBased on the hazards of similar cyano- and acrylamide-based compounds.[1][3][4][10]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide waste.

G cluster_prep Preparation & Collection cluster_storage Interim Storage & Handling cluster_disposal Final Disposal start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Designated, Labeled Hazardous Waste Container ppe->container collect Place Waste into Container container->collect check_full Container >90% Full? collect->check_full seal Securely Seal Container check_full->seal Yes continue_collect Continue Waste Collection check_full->continue_collect No store Store in Ventilated Area Away from Incompatibles seal->store label_check Verify Label is Accurate and Complete store->label_check continue_collect->collect schedule_pickup Contact EHS for Waste Pickup label_check->schedule_pickup end Disposal by Approved Vendor schedule_pickup->end

Caption: Workflow for the safe disposal of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide waste.

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